molecular formula C15H15N3O3 B13725604 N-Pyrazinylcarbonylphenylalanine methyl ester

N-Pyrazinylcarbonylphenylalanine methyl ester

Cat. No.: B13725604
M. Wt: 285.30 g/mol
InChI Key: AGZXSMPTQAISJW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pyrazinylcarbonylphenylalanine methyl ester can be synthesized from L-phenylalanine via dipeptidyl boronic acid ester intermediates . The synthesis involves the reaction of L-phenylalanine with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Pyrazinylcarbonylphenylalanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-Pyrazinylcarbonylphenylalanine methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pyrazinylcarbonylphenylalanine methyl ester is primarily related to its role in the synthesis of Bortezomib. Bortezomib inhibits the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, Bortezomib induces apoptosis in cancer cells . The molecular targets include the 26S proteasome, and the pathways involved are related to the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

    N-Pyrazinylcarbonylphenylalanine: Similar structure but lacks the ester group.

    N-Pyrazinylcarbonylphenylalanine ethyl ester: Similar compound with an ethyl ester group instead of a methyl ester.

    N-Pyrazinylcarbonylphenylalanine isopropyl ester: Similar compound with an isopropyl ester group.

Uniqueness

N-Pyrazinylcarbonylphenylalanine methyl ester is unique due to its specific use in the synthesis of Bortezomib. The presence of the methyl ester group provides distinct reactivity and solubility properties, making it particularly suitable for certain synthetic applications .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

methyl (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m1/s1

InChI Key

AGZXSMPTQAISJW-GFCCVEGCSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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